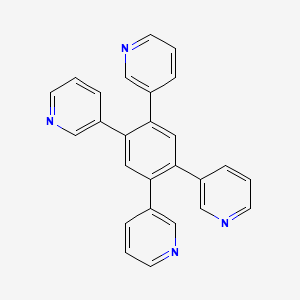

1,2,4,5-Tetra(pyridin-3-yl)benzene

Übersicht

Beschreibung

1,2,4,5-Tetra(pyridin-3-yl)benzene is an organic compound characterized by a benzene ring substituted with four pyridine groups at the 1, 2, 4, and 5 positions. This compound is a heterocyclic derivative and is often used as an intermediate in organic synthesis . It is known for its good thermal stability and solubility in common organic solvents such as chloroform and benzene .

Vorbereitungsmethoden

The synthesis of 1,2,4,5-Tetra(pyridin-3-yl)benzene typically involves multi-step reactions. The process generally includes the substitution reactions on the benzene ring followed by the construction of the pyridine rings . The synthetic route is relatively complex and requires multiple reaction steps and precise purification techniques .

Analyse Chemischer Reaktionen

Alkylation and Functionalization Reactions

The pyridin-3-yl groups undergo nucleophilic substitution reactions, enabling post-synthetic modifications. A notable example involves alkylation followed by hydrolysis to generate zwitterionic derivatives:

Alkylation with Methyl Chloroacetate

Reaction of 1,2,4,5-Tetra(pyridin-3-yl)benzene with methyl chloroacetate in the presence of potassium carbonate yields a quaternary ammonium salt (Table 1).

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl chloroacetate | DMF, 80°C, 48 h | Tetrakis(3-(1-methoxycarbonylmethylpyridinium))benzene tetrachloride | 75% |

Hydrolysis to Carboxylate Derivatives

Subsequent hydrolysis of the ester groups produces a tetrazwitterion ligand (L) with carboxylate functionalities (Table 2).

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaOH | THF/H₂O, rt, 24 h | Tetrakis(3-(1-carboxylatomethylpyridinium))benzene | 95% |

This zwitterion demonstrates uranyl-ion complexation capabilities, relevant to nuclear waste management applications .

Halogen Bonding and Cocrystallization

The compound acts as a tetratopic halogen-bond (X-bond) acceptor due to the directional lone pairs on its pyridinic nitrogen atoms. It forms stable cocrystals with halogen donors like 1,3-diiodotetrafluorobenzene (Table 3) .

| Cocrystal Components | Stoichiometry | Interaction Type | Structural Feature | Application |

|---|---|---|---|---|

| This compound + 1,3-diiodotetrafluorobenzene | 2:1 | C–I⋯N X-bond | 3D supramolecular network | Crystal engineering |

This interaction competes with π-π stacking, enabling tailored supramolecular architectures .

Coordination Chemistry and Metal Complexation

The nitrogen atoms in pyridin-3-yl groups coordinate with metal ions, forming stable complexes. A prominent example is uranyl (UO₂²⁺) coordination (Table 4) .

| Metal Ion | Ligand | Product Structure | Key Property |

|---|---|---|---|

| UO₂²⁺ | Tetrakis(3-(1-carboxylatomethylpyridinium))benzene | Uranyl-carboxylate framework | High stability in acidic conditions |

The uranyl complex adopts a tetragonal bipyramidal geometry, with carboxylate oxygen and pyridinium nitrogen atoms occupying equatorial positions .

Stability and Reactivity Trends

-

Thermal Stability : Decomposition occurs above 250°C, with minimal degradation under standard conditions .

-

pH Sensitivity : The zwitterionic form (L) remains stable in aqueous solutions at pH 4–10 .

-

Steric Effects : The 3-pyridyl substitution pattern hinders planar coordination compared to 4-pyridyl analogs, influencing reactivity .

Wissenschaftliche Forschungsanwendungen

1,2,4,5-Tetra(pyridin-3-yl)benzene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,2,4,5-Tetra(pyridin-3-yl)benzene involves its interaction with various molecular targets and pathways. In coordination polymers, it acts as a ligand, coordinating with metal ions to form complex structures . The specific pathways and molecular targets depend on the context of its use, particularly in coordination chemistry and material science .

Vergleich Mit ähnlichen Verbindungen

1,2,4,5-Tetra(pyridin-3-yl)benzene can be compared with other similar compounds, such as:

1,2,4,5-Tetra(pyridin-4-yl)benzene: This compound has pyridine groups at the 4-position instead of the 3-position, leading to different coordination properties and applications.

1,1,2,2-Tetra(pyridin-4-yl)ethene: This compound has an ethene backbone instead of a benzene ring, resulting in different structural and electronic properties.

1,3-Bis(3,5-di(pyridin-3-yl)phenyl)benzene: This compound has a more complex structure with additional pyridine groups, leading to unique properties and applications.

Biologische Aktivität

1,2,4,5-Tetra(pyridin-3-yl)benzene is a complex organic compound notable for its unique structure and potential biological activities. Its molecular architecture consists of a central benzene ring with four pyridine groups attached at the 1, 2, 4, and 5 positions. This configuration allows for diverse interactions with biological systems, making it a subject of interest in medicinal chemistry and materials science.

The biological activity of this compound is primarily attributed to its ability to form halogen bonds and engage in π-π stacking interactions. The nitrogen atoms in the pyridine rings serve as Lewis bases, facilitating interactions with various biological targets. These interactions can lead to modulation of enzyme activities and receptor functions, potentially influencing cell signaling pathways and metabolic processes .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its efficacy against various bacterial strains and fungi. The compound's ability to disrupt microbial cell membranes or inhibit essential enzymes is believed to underlie its antimicrobial effects .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. The compound appears to induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .

Case Study: Anticancer Effects

A specific study highlighted the compound's effectiveness against breast cancer cell lines (MCF-7). Treatment with varying concentrations led to a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure .

Data Table: Summary of Biological Activities

| Activity | Target | IC50/EC50 | Mechanism |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Varies | Disruption of cell membrane |

| Antifungal | Fungal strains | Varies | Inhibition of ergosterol synthesis |

| Anticancer | MCF-7 (breast cancer cells) | ~15 µM | Induction of apoptosis |

| Enzyme Inhibition | Tyrosine kinases | Not specified | Modulation of signaling pathways |

Structural Studies

The structural characteristics of this compound have been explored through various crystallographic studies. These investigations reveal that the compound can form co-crystals with other halogenated compounds, showcasing its potential as a building block in supramolecular chemistry . The formation of these co-crystals is influenced by the competitive nature of π-π interactions and halogen bonding.

Co-Crystallization Example

One study reported the co-crystallization of this compound with 1,4-diiodo-tetrafluorobenzene (DITFB). The resulting structure demonstrated unique binding patterns that highlight the compound's versatility in forming stable supramolecular assemblies .

Eigenschaften

IUPAC Name |

3-(2,4,5-tripyridin-3-ylphenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N4/c1-5-19(15-27-9-1)23-13-25(21-7-3-11-29-17-21)26(22-8-4-12-30-18-22)14-24(23)20-6-2-10-28-16-20/h1-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHFTXDCHHIJHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=C(C=C2C3=CN=CC=C3)C4=CN=CC=C4)C5=CN=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.